

Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid

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Compound of Interest

Compound Name: *N-Iodosuccinimide*

Cat. No.: *B140639*

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These application notes provide a comprehensive overview and detailed protocols for the aromatic iodination of a wide range of substrates using **N-Iodosuccinimide** (NIS) in conjunction with trifluoroacetic acid (TFA). This methodology offers a mild, efficient, and often highly regioselective route to valuable aryl iodides, which are key intermediates in pharmaceutical and materials science.

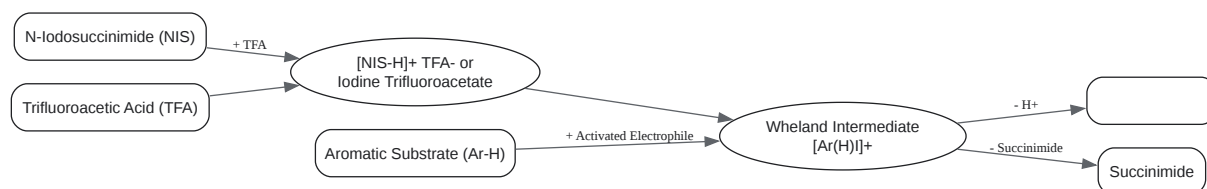
Introduction

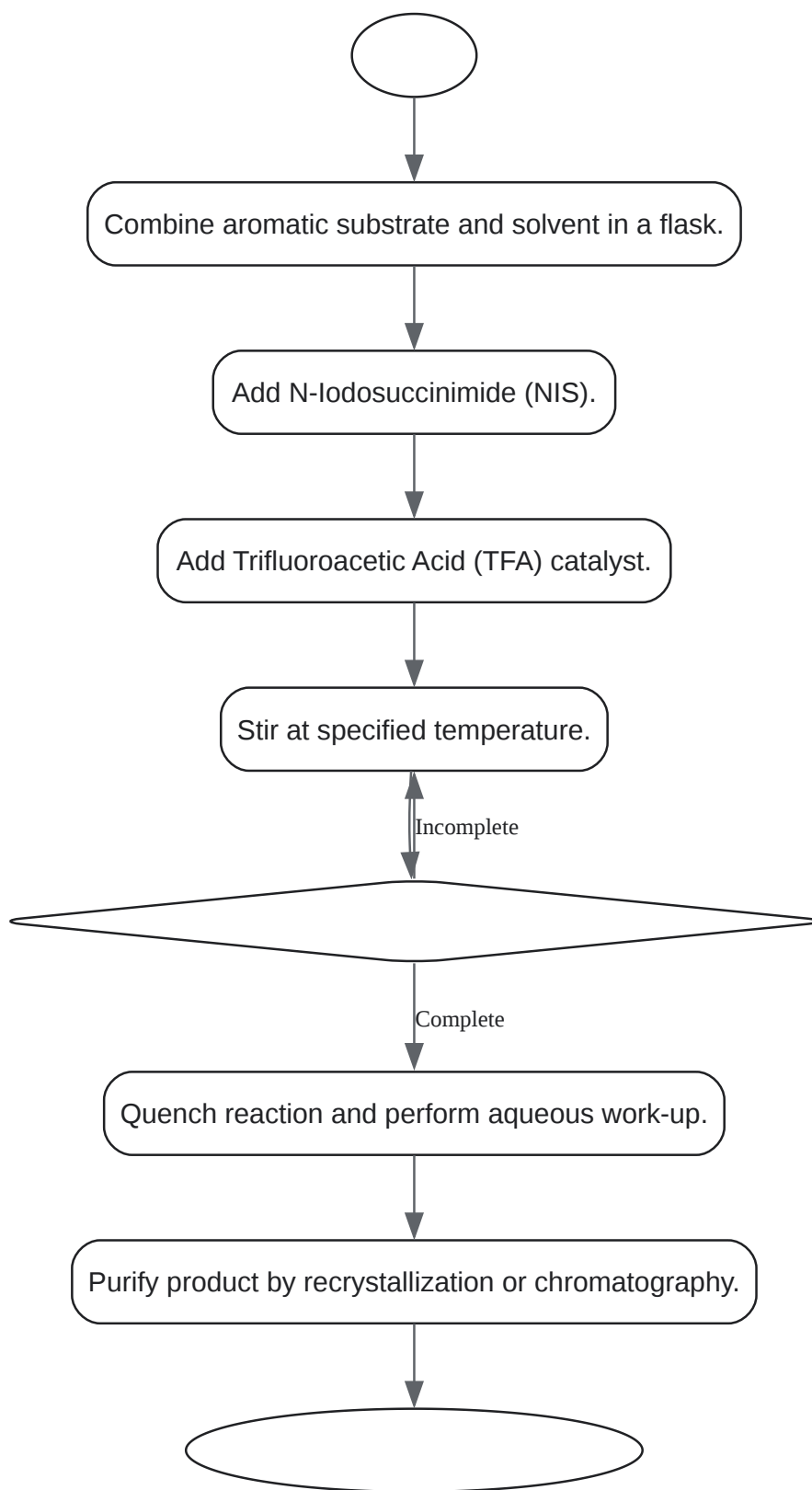
Aromatic iodides are pivotal building blocks in modern organic synthesis, primarily due to their utility in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The direct iodination of aromatic rings presents a straightforward approach to these compounds. The combination of **N-Iodosuccinimide** (NIS) as an iodine source and trifluoroacetic acid (TFA) as a catalyst or solvent provides a versatile and effective system for this transformation.

This method is particularly advantageous for its mild reaction conditions, often proceeding at room temperature with short reaction times, and its high regioselectivity, especially for electron-rich aromatic substrates.^{[1][2]} The reactivity of the system can be tuned by adjusting the concentration of TFA, allowing for the iodination of both activated and some deactivated aromatic compounds.

Reaction Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetic acid activates **N-iodosuccinimide**, increasing the electrophilicity of the iodine atom. It is proposed that the active iodinating species is the in situ generated iodine trifluoroacetate, a highly reactive electrophile.^{[1][2][3]}





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